Boanmycin

Description

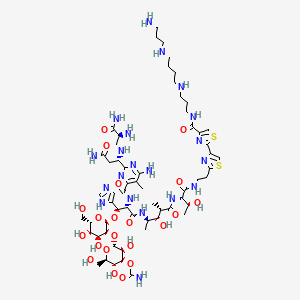

Bleomycin A6 has been reported in Streptomyces verticillus with data available.

BLEOMYCIN A6 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

forms conjugate with monoclonal antibody anti-CCT2 which binds to leukemia cells

Properties

CAS No. |

37293-17-7 |

|---|---|

Molecular Formula |

C60H96N20O21S2 |

Molecular Weight |

1497.7 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[4-(3-aminopropylamino)butylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C60H96N20O21S2/c1-25-38(77-51(80-49(25)64)30(17-36(63)84)72-18-29(62)50(65)90)55(94)79-40(46(31-19-69-24-73-31)99-59-48(44(88)42(86)34(20-81)98-59)100-58-45(89)47(101-60(66)96)43(87)35(21-82)97-58)56(95)74-27(3)41(85)26(2)52(91)78-39(28(4)83)54(93)71-16-9-37-75-33(23-102-37)57-76-32(22-103-57)53(92)70-15-8-14-68-12-6-5-11-67-13-7-10-61/h19,22-24,26-30,34-35,39-48,58-59,67-68,72,81-83,85-89H,5-18,20-21,61-62H2,1-4H3,(H2,63,84)(H2,65,90)(H2,66,96)(H,69,73)(H,70,92)(H,71,93)(H,74,95)(H,78,91)(H,79,94)(H2,64,77,80)/t26-,27+,28+,29-,30-,34-,35+,39-,40-,41-,42+,43+,44-,45-,46-,47-,48-,58+,59-/m0/s1 |

InChI Key |

FOUFFVYWFNBHHH-YNGSZULRSA-N |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCNCCCN)O |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCNCCCN)O |

Synonyms |

leomycin A-6 bleomycin A6 boanmycin zhengguangmycin A6 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Boanmycin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boanmycin, also known as Bleomycin A6, is a glycopeptide antibiotic belonging to the bleomycin family of chemotherapeutic agents.[1][2] Its primary mechanism of action is the induction of significant DNA damage within cancer cells, which subsequently triggers a cascade of cellular events culminating in cell cycle arrest and programmed cell death (apoptosis).[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental methodologies used to characterize the action of this compound hydrochloride.

Core Mechanism of Action: DNA Damage Induction

The central mechanism of this compound's cytotoxic effect is its ability to cause single- and double-strand breaks in DNA.[2] This process is initiated through a series of steps:

-

DNA Intercalation and Complex Formation: this compound binds to DNA with high affinity, intercalating between base pairs. It then forms a complex with a metal ion, typically ferrous iron (Fe²⁺).

-

Generation of Reactive Oxygen Species (ROS): The this compound-iron complex facilitates a redox reaction with molecular oxygen, generating highly reactive superoxide and hydroxyl radicals.

-

DNA Strand Scission: These potent free radicals attack the phosphodiester backbone of the DNA, leading to cleavage and the formation of single- and double-strand breaks.

This initial DNA damage is the critical trigger for the downstream signaling pathways that constitute this compound's therapeutic effect.

Cellular Response and Signaling Pathways

Upon detection of DNA strand breaks, the cell activates the DNA Damage Response (DDR) pathway, a complex signaling network designed to address genomic insults.

-

DDR Activation: Key sensor kinases, primarily Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are recruited to the sites of damage. These kinases phosphorylate a multitude of downstream targets to orchestrate the cellular response.

-

Cell Cycle Arrest: A primary outcome of DDR activation is the halting of the cell cycle, predominantly at the G2/M phase. This is mediated by the ATM/ATR-p53-p21 axis. Activated p53 enhances the expression of p21, a potent inhibitor of cyclin-dependent kinases (CDKs), which prevents the cell from entering mitosis, allowing time for DNA repair.

-

Apoptosis (Programmed Cell Death): If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis. This is largely driven by the p53-mediated transactivation of pro-apoptotic proteins such as Bax and PUMA, which initiate the intrinsic apoptotic cascade, leading to the activation of executioner caspases.

-

Cellular Senescence: In some cases, this compound-induced damage can lead to a state of irreversible growth arrest known as cellular senescence.

The interplay of these pathways determines the ultimate fate of the cancer cell following exposure to this compound.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy and toxicity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay Type | IC₅₀ Value |

| HT-29 | Colon Cancer | Clonogenic Assay | 3.8 x 10⁻⁸ mol/L |

| Hce-8693 | Cecum Cancer | Clonogenic Assay | Highly Active (Value not specified) |

| BEL-7402 | Hepatocellular Carcinoma | Not specified | 74-90% Inhibition Rate |

Table 2: Comparative In Vitro Cytotoxicity in HT-29 Cells

| Drug | Assay Type | IC₅₀ Value (mol/L) |

| This compound | Clonogenic Assay | 3.8 x 10⁻⁸ |

| Doxorubicin | MTT Assay | 8.8 x 10⁻⁷ |

Note: Direct head-to-head comparative studies are limited, and IC₅₀ values can vary based on the assay method and experimental conditions.

Table 3: In Vivo Antitumor Activity in Murine Models

| Model | Administration | Dose (mg/kg) | Outcome |

| Colon Carcinoma 26 (Subcutaneous) | Intraperitoneal | 5 | 78.7% tumor growth inhibition |

| Colon Carcinoma 26 (Orthotopic) | Intraperitoneal | 5 | 99.4% tumor growth inhibition |

| HT-29 Xenograft (Nude Mice) | Intraperitoneal | 10 | Marked inhibition of tumor growth |

Table 4: Acute Lethal Dose (LD₅₀) of this compound in Mice

| Administration Route | LD₅₀ (mg/kg) |

| Intravenous (IV) | 92 ± 7.4 |

| Intramuscular (IM) | 72 ± 5.6 |

| Subcutaneous (SC) | 82 ± 4.5 |

| Intraperitoneal (IP) | 102 ± 0.6 |

| Oral (PO) | 520 ± 0.1 |

Table 5: Pharmacokinetic Parameters in Rabbits (IV Administration)

| Parameter | Value |

| Maximal Serum Concentration | 18.5 µg/mL |

| Half-life | 2.8 hours |

| Urinary Excretion (within 12 hours) | 7.7% |

Note: A Phase I clinical study has been conducted, but detailed human pharmacokinetic data, such as the maximum tolerated dose (MTD), are not widely available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the independent validation of this compound's mechanism of action.

In Vitro Cytotoxicity: Clonogenic Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytotoxicity.

-

Cell Preparation: Culture human cancer cells (e.g., HT-29) in appropriate media. Harvest cells during the logarithmic growth phase and prepare a single-cell suspension via trypsinization.

-

Plating: Seed a predetermined number of cells into multi-well plates.

-

Drug Exposure: Expose cells to a range of this compound concentrations for a specified duration (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash with PBS, add fresh medium, and incubate for 7-14 days to allow for colony formation.

-

Fixation and Staining: Fix colonies with methanol and stain with 0.5% crystal violet.

-

Colony Counting: Count colonies containing ≥50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. Plot the surviving fraction against drug concentration to determine the IC₅₀ value.

References

Boanmycin's Interaction with Cellular DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boanmycin, a glycopeptide antibiotic of the bleomycin family, exhibits potent antitumor activity primarily through its direct interaction with cellular DNA.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's cytotoxic effects, with a focus on its DNA binding, cleavage, and the subsequent cellular responses. This document synthesizes available quantitative data, details key experimental protocols for mechanism-of-action studies, and presents visual representations of the critical pathways involved.

Core Mechanism of Action: DNA Damage Induction

This compound's primary cytotoxic effect stems from its ability to induce single- and double-strand breaks in DNA.[3] This process is initiated through a series of coordinated molecular events:

-

Chelation of Metal Ions: this compound forms a complex with metal ions, most notably ferrous iron (Fe²⁺).[3]

-

Generation of Reactive Oxygen Species (ROS): The this compound-iron complex catalyzes the reduction of molecular oxygen, leading to the formation of highly reactive superoxide and hydroxyl radicals.[3]

-

DNA Strand Scission: These ROS attack the phosphodiester backbone of the DNA, resulting in cleavage and the generation of strand breaks.

This DNA damage serves as the principal trigger for the downstream cellular events that culminate in cell cycle arrest and apoptosis.

DNA Cleavage Specificity

Studies on bleomycin analogues have revealed a degree of sequence specificity in DNA cleavage. The preferred cleavage sites are often at 5'-GT-3' and 5'-GC-3' sequences. More detailed analyses have identified consensus sequences such as 5'-RTGTAY (where R is G or A, Y is C or T, and * denotes the cleavage site) in human cells. In plasmid DNA, a preferred consensus sequence of 5'-YYGTAW (where W is A or T) has been observed.

Quantitative Analysis of this compound's Antitumor Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several cancer cell lines, primarily through clonogenic assays.

| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |

| HT-29 | Colon Cancer | Clonogenic Assay | 3.8 x 10⁻⁸ mol/L | |

| HCT116 | Colorectal Carcinoma | Not Specified | 0.038 µM | |

| Hce-8693 | Cecum Cancer | Clonogenic Assay | Highly Active (Specific value not provided) | |

| BEL-7402 | Hepatocellular Carcinoma | Not Specified | Inhibition rate of 74-90% |

In Vivo Antitumor Efficacy

Xenograft models in nude mice have demonstrated the potent in vivo antitumor activity of this compound.

| Tumor Model | Treatment | Administration Route | Tumor Growth Inhibition Rate | Necrotic Ratio of Tumors | Reference |

| HT-29 Xenograft | This compound (10 mg/kg) | Intraperitoneal | ~90% | 67% | |

| HT-29 Xenograft | This compound (15 mg/kg) | Intraperitoneal | >90% | 80% |

Cellular Responses to this compound-Induced DNA Damage

The DNA strand breaks induced by this compound trigger a cascade of cellular signaling pathways, primarily the DNA Damage Response (DDR), leading to cell cycle arrest and apoptosis.

DNA Damage Response (DDR) Pathway

The presence of DNA breaks activates the DDR pathway, which is orchestrated by key protein kinases.

Figure 1: this compound-induced DNA Damage Response pathway.

Upon DNA damage, sensor proteins recruit and activate the primary DDR kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases then phosphorylate a multitude of downstream targets that orchestrate the cellular response to the damage.

Cell Cycle Arrest

A major consequence of the DDR activation by this compound is the arrest of the cell cycle, predominantly at the G2/M phase. This checkpoint prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair.

The following table presents representative data on the effect of this compound on the cell cycle distribution of a cancer cell line after 24 hours of treatment.

| Treatment Group | Concentration (µg/mL) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Untreated) | 0 | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |

| This compound | 10 | 45.8 ± 2.9 | 15.1 ± 2.1 | 39.1 ± 3.5 |

| This compound | 20 | 30.7 ± 2.5 | 10.3 ± 1.9 | 59.0 ± 4.2 |

Data is representative of expected outcomes based on the known mechanism of bleomycin-family antibiotics.

Apoptosis

If the DNA damage induced by this compound is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound has been shown to activate the intrinsic apoptotic pathway, which involves the activation of a cascade of caspases.

Figure 2: Intrinsic apoptosis pathway activated by this compound.

Inhibition of RNA and Protein Synthesis

In addition to its primary effect on DNA, some studies suggest that this compound can also inhibit RNA and protein synthesis, which would further contribute to its antitumor activity. However, detailed quantitative data on this aspect of its mechanism is currently limited.

Experimental Protocols

The following section outlines detailed methodologies for key experiments used to investigate the interaction of this compound with cellular DNA.

In Vitro Cytotoxicity: Clonogenic Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytotoxicity.

-

Cell Preparation: Culture human cancer cell lines (e.g., HT-29) in appropriate media. Harvest cells in the logarithmic growth phase and prepare a single-cell suspension using trypsin.

-

Plating: Seed a known number of cells into multi-well plates.

-

Drug Exposure: Treat the cells with a range of this compound concentrations for a specified duration.

-

Colony Formation: Incubate the plates for a period that allows for colony formation (typically 7-14 days).

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. Determine the IC50 value from the dose-response curve.

DNA Damage Detection: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: After treatment with this compound, harvest and resuspend cells in a low-melting-point agarose.

-

Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green) and visualize using a fluorescence microscope.

-

Data Analysis: Quantify the DNA damage by measuring the length and intensity of the "comet tail" relative to the "head."

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining

This technique quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.

-

Cell Preparation: Harvest cells after this compound treatment and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content versus cell count to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Figure 3: Experimental workflow for cell cycle analysis.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation: Fix and permeabilize this compound-treated cells or tissue sections.

-

Enzymatic Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

-

Detection: If using an indirect method (e.g., BrdUTP), incubate with a labeled anti-BrdU antibody.

-

Visualization: Visualize the labeled cells using fluorescence microscopy or flow cytometry.

-

Controls: Include a positive control (cells treated with DNase I to induce DNA fragmentation) and a negative control (omitting the TdT enzyme).

Apoptosis Detection: Western Blot for Caspase Activation

This method detects the cleavage and activation of key apoptotic proteins.

-

Protein Extraction: Lyse this compound-treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase). A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the extent of caspase and PARP cleavage.

DNA Damage Response Analysis: Western Blot for ATM/ATR Phosphorylation

This assay measures the activation of the key DDR kinases.

-

Protein Extraction and Quantification: Follow the same procedure as for caspase activation Western blotting.

-

Immunoblotting: Use primary antibodies that specifically recognize the phosphorylated forms of ATM (e.g., at Ser1981) and ATR (e.g., at Ser428), or a general phospho-(Ser/Thr) ATM/ATR substrate antibody.

-

Detection and Analysis: Proceed as with the caspase activation Western blot to detect and quantify the levels of phosphorylated ATM and ATR.

Conclusion

This compound is a potent antitumor agent that exerts its cytotoxic effects through a well-defined mechanism of DNA damage. Its ability to bind DNA, generate reactive oxygen species, and cause strand breaks triggers robust cellular responses, including cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a framework for the comprehensive investigation of this compound's interaction with cellular DNA and its downstream consequences. A thorough understanding of these molecular interactions is crucial for the continued development and optimization of this compound as a chemotherapeutic agent.

References

Boanmycin's Impact on RNA and Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boanmycin, a glycopeptide antibiotic also known as Bleomycin A6, is a potent antineoplastic agent.[1][2] While its primary mechanism of action is the induction of DNA strand breaks, compelling evidence indicates that it also impedes the crucial cellular processes of RNA and protein synthesis, contributing to its overall cytotoxic effects.[1][3] This technical guide provides a comprehensive overview of the effects of this compound on RNA and protein synthesis, detailing its mechanism of action, relevant signaling pathways, quantitative data, and experimental protocols for further investigation.

Introduction

This compound belongs to the bleomycin family of drugs and exerts its anticancer effects primarily by binding to DNA and inducing single- and double-strand breaks through the generation of reactive oxygen species (ROS) in the presence of a metal cofactor, typically iron.[3] This DNA damage is a primary trigger for the activation of the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis. In addition to its direct effects on DNA, this compound has been observed to inhibit RNA and protein synthesis, further contributing to its therapeutic efficacy. Understanding the multifaceted mechanisms of this compound, including its influence on transcription and translation, is critical for optimizing its clinical application and for the development of novel therapeutic strategies.

Mechanism of Action

This compound's inhibitory effects on macromolecular synthesis are considered a secondary but significant component of its anticancer activity. The precise mechanisms are not as fully elucidated as its DNA-damaging properties; however, it is understood that by interfering with the DNA template, this compound can directly hinder the process of transcription. Furthermore, some studies suggest a more direct interaction with the machinery of protein synthesis.

Effects on RNA Synthesis

The integrity of the DNA template is paramount for transcription. By inducing strand breaks, this compound creates physical impediments for RNA polymerases, thereby inhibiting the synthesis of all types of RNA. This non-specific inhibition disrupts the production of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are essential for protein synthesis and cell viability.

Effects on Protein Synthesis

The inhibition of protein synthesis by this compound is likely a downstream consequence of its effects on DNA and RNA synthesis. A reduction in the available pool of functional mRNAs directly limits the templates for translation. Moreover, damage to the genes encoding tRNAs and rRNAs would impair the translational machinery itself. Some evidence from studies on the closely related compound, bleomycin, suggests that at high concentrations, it can inhibit protein synthesis without directly modifying the mRNA template, hinting at a possible direct effect on ribosomal function or other components of the translation apparatus.

Signaling Pathways

The primary signaling cascade activated by this compound is the DNA Damage Response (DDR) pathway.

References

Boanmycin Hydrochloride Salt vs. Other Forms: A Technical Guide for Researchers

Abstract

Boanmycin, also known as Bleomycin A6, is a glycopeptide antibiotic with potent antineoplastic properties.[1] A member of the bleomycin family, its primary mechanism of action is the induction of DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This technical guide provides an in-depth analysis of this compound hydrochloride, comparing its known characteristics to its free base and other potential salt forms. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's chemical properties, mechanism of action, and relevant experimental protocols. While direct comparative studies between the hydrochloride salt and other forms are limited in publicly available literature, this guide synthesizes existing data for this compound and the broader bleomycin family to provide a thorough technical resource.

Introduction

This compound is a crucial component of the bleomycin complex, a group of cytotoxic glycopeptide antibiotics produced by Streptomyces verticillus.[2] The hydrochloride salt of this compound is a common formulation used in research and preclinical studies due to its potential for improved stability and solubility compared to the free base form. Like other bleomycins, this compound's therapeutic effect is derived from its ability to chelate metal ions, typically iron, and generate reactive oxygen species that cause single- and double-strand breaks in DNA.[1] This DNA damage activates cellular stress responses, culminating in the elimination of cancer cells. This guide will explore the available data on this compound hydrochloride and provide a framework for its comparison with other forms.

Physicochemical Properties: Hydrochloride Salt vs. Free Base

Table 1: Anticipated Physicochemical Properties of this compound Hydrochloride vs. This compound Free Base

| Property | This compound Hydrochloride | This compound Free Base |

| Aqueous Solubility | Expected to be higher due to the ionic nature of the salt. | Expected to be lower, typical of large organic molecules. |

| Stability | Generally more stable in solid form and in aqueous solution. | Potentially less stable, susceptible to degradation. |

| Hygroscopicity | May be more hygroscopic. | Likely less hygroscopic. |

| Dissolution Rate | Expected to have a faster dissolution rate. | Expected to have a slower dissolution rate. |

Experimental Protocols

A shake-flask method can be employed to determine the equilibrium solubility of this compound hydrochloride and its free base in various aqueous buffers.

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of the this compound form (hydrochloride or free base) to a known volume of each buffer in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Sample Analysis: After equilibration, filter the samples to remove undissolved solid. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

The chemical stability of this compound hydrochloride and its free base in solution can be evaluated over time under different storage conditions.

-

Solution Preparation: Prepare solutions of each this compound form at a known concentration in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Storage Conditions: Aliquot the solutions into sealed vials and store them under various conditions (e.g., refrigerated at 2-8°C, at room temperature 25°C, and under accelerated conditions at 40°C). Protect samples from light.

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each storage condition.

-

Analysis: Analyze the concentration of the remaining this compound in each sample using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. The percentage of the initial concentration remaining is calculated at each time point.

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects by inducing DNA damage, which in turn triggers cell cycle arrest and apoptosis.

Cytotoxicity

While direct comparative IC50 values for this compound hydrochloride versus the free base are not published, it is anticipated that the hydrochloride salt may exhibit slightly different potency due to potential differences in cellular uptake and bioavailability.

Table 2: Reported In Vitro Cytotoxicity of this compound (Form Unspecified)

| Cell Line | Cancer Type | IC50 Value (µM) |

| HT-29 | Colorectal Carcinoma | 0.038 |

| A549 | Non-Small Cell Lung Cancer | Data Not Available |

| HCT116 | Colorectal Carcinoma | Data Not Available |

| MCF7 | Breast Adenocarcinoma | Data Not Available |

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

This protocol allows for the determination and comparison of the half-maximal inhibitory concentration (IC50) of this compound hydrochloride and its free base.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound hydrochloride and this compound free base in cell culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

-

Viability Assessment: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. This allows for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways

This compound-induced DNA damage activates a complex signaling cascade, primarily involving the DNA Damage Response (DDR) pathway.

Upon DNA damage, sensor proteins recruit and activate key kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). These kinases phosphorylate a multitude of downstream targets to initiate cell cycle arrest and apoptosis.

The activation of p53 by ATM/ATR leads to the transcriptional upregulation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins, like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis.

Experimental Protocols

This protocol details the investigation of key protein expression changes in the DDR and apoptotic pathways following treatment with different forms of this compound.

-

Cell Treatment and Lysis: Treat cancer cells with this compound hydrochloride and free base at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., phospho-ATM, phospho-ATR, p53, cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin).

-

Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation status between the different treatment groups.

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with this compound hydrochloride and free base as described for the Western blot analysis.

-

Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Summary and Future Directions

This compound hydrochloride is a potent antineoplastic agent that induces cancer cell death through DNA damage, leading to G2/M cell cycle arrest and apoptosis. The hydrochloride salt form is expected to offer advantages in terms of solubility and stability over the free base, which may influence its biological activity. While direct comparative data is limited, this guide provides a comprehensive overview of the known mechanisms of this compound and detailed protocols for researchers to conduct comparative studies.

Future research should focus on direct, quantitative comparisons of this compound hydrochloride with its free base and other salt forms to fully elucidate the impact of salt selection on its physicochemical properties and therapeutic efficacy. Such studies will be invaluable for the rational design and development of this compound-based cancer therapies.

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for Assessing Boanmycin-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used to assess apoptosis induced by Boanmycin, a glycopeptide antibiotic of the bleomycin family. This compound is a potent antitumor agent that primarily functions by inducing DNA damage, which subsequently triggers programmed cell death, or apoptosis.[1][2] This document outlines the underlying signaling pathways and offers detailed protocols for the most common and robust assays to quantify and characterize the apoptotic response to this compound treatment.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by binding to cellular DNA and, in the presence of a metal cofactor like iron, generating reactive oxygen species (ROS).[1][3][4] These highly reactive molecules cause single- and double-strand breaks in the DNA. This damage activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. However, if the DNA damage is too extensive, the cell is directed towards the intrinsic pathway of apoptosis. This process is characterized by the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell. Key markers of this pathway include the cleavage and activation of executioner caspases like caspase-3 and the subsequent cleavage of cellular substrates such as Poly (ADP-ribose) polymerase (PARP).

References

Application Notes and Protocols for Measuring DNA Strand Breaks Induced by Boanmycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boanmycin, a potent glycopeptide antibiotic and an analog of bleomycin, exerts its cytotoxic effects primarily through the induction of DNA single- and double-strand breaks.[1][2] This genotoxic activity is initiated by the formation of a complex with a metal ion, typically iron, which then generates reactive oxygen species (ROS).[1][3] These ROS subsequently cleave the phosphodiester backbone of DNA, triggering a cellular DNA damage response (DDR).[3] The DDR can culminate in cell cycle arrest, predominantly at the G2/M phase, and ultimately lead to apoptosis if the DNA damage is irreparable.

Accurate and reliable measurement of DNA strand breaks is paramount for elucidating the mechanism of action of this compound, evaluating its therapeutic efficacy, and in the broader context of drug development for novel cancer therapies. These application notes provide detailed protocols for three widely accepted and robust methods for quantifying DNA strand breaks: the Comet Assay, the TUNEL Assay, and the γ-H2AX Immunofluorescence Assay.

Data Presentation: Quantitative Analysis of this compound-Induced DNA Damage

The following tables present representative quantitative data from the described assays to illustrate the dose-dependent effects of this compound on DNA integrity. These values are illustrative and will vary depending on the cell line, experimental conditions, and duration of this compound exposure.

Table 1: Comet Assay - Dose-Dependent Increase in DNA Damage

| This compound Concentration (µg/mL) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) |

| 0 (Control) | 4.1 ± 1.5 | 1.8 ± 0.6 |

| 0.5 | 25.6 ± 4.2 | 12.3 ± 2.1 |

| 1.0 | 58.3 ± 6.7 | 28.9 ± 3.5 |

| 2.0 | 82.1 ± 5.9 | 45.7 ± 4.8 |

Table 2: TUNEL Assay - Dose-Dependent Induction of Apoptosis

| This compound Concentration (µg/mL) | Percentage of TUNEL-Positive Cells (Mean ± SD) |

| 0 (Control) | 2.5 ± 0.8% |

| 0.5 | 18.9 ± 3.1% |

| 1.0 | 45.2 ± 5.4% |

| 2.0 | 76.8 ± 6.2% |

Table 3: γ-H2AX Assay - Dose-Dependent Formation of DNA Double-Strand Breaks

| This compound Concentration (µg/mL) | Average Number of γ-H2AX Foci per Cell (Mean ± SD) |

| 0 (Control) | 1.2 ± 0.4 |

| 0.5 | 15.7 ± 2.9 |

| 1.0 | 38.4 ± 4.6 |

| 2.0 | 65.1 ± 7.3 |

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated.

Experimental Protocols

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for the detection of DNA strand breaks in individual cells. Under alkaline conditions, cells are lysed and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Materials:

-

Fully frosted microscope slides

-

Normal melting point (NMP) agarose

-

Low melting point (LMP) agarose

-

Lysis solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.

-

Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.

-

Neutralization buffer: 0.4 M Tris, pH 7.5.

-

DNA staining solution (e.g., Propidium Iodide or SYBR Green)

-

PBS (Phosphate-Buffered Saline)

-

Treated and control cells

Protocol:

-

Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose in PBS and let it solidify.

-

Cell Preparation: Treat cells with varying concentrations of this compound for the desired time. Harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 75 µL of 0.5% LMP agarose at 37°C. Pipette this mixture onto the pre-coated slide and cover with a coverslip. Allow it to solidify on ice for 10 minutes.

-

Cell Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis in the same buffer at ~25 V and 300 mA for 20-30 minutes at 4°C.

-

Neutralization: Gently wash the slides three times with neutralization buffer for 5 minutes each.

-

Staining: Stain the DNA with an appropriate fluorescent dye.

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them with specialized software to quantify the percentage of DNA in the tail and the Olive tail moment.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.

Materials:

-

Cells grown on coverslips or chamber slides

-

Fixation solution: 4% paraformaldehyde in PBS.

-

Permeabilization solution: 0.25% Triton X-100 in PBS.

-

TUNEL reaction mixture (containing TdT and labeled dUTPs, often available as a kit)

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

PBS

Protocol:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound. Include positive (pre-treated with DNase I) and negative (no TdT enzyme) controls.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Washing: Stop the reaction by washing the cells three times with PBS.

-

Counterstaining: Stain the nuclei with DAPI or Hoechst for 5-10 minutes.

-

Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the slides with a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

γ-H2AX Immunofluorescence Assay

This assay is a highly specific and sensitive method for detecting DNA double-strand breaks (DSBs). Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX. These foci can be visualized and quantified using immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips or chamber slides

-

Fixation solution: 4% paraformaldehyde in PBS.

-

Permeabilization solution: 0.25% Triton X-100 in PBS.

-

Blocking solution: 1% BSA (Bovine Serum Albumin) in PBST (PBS with 0.1% Tween 20).

-

Primary antibody: Anti-γ-H2AX antibody.

-

Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

DAPI or Hoechst for nuclear counterstaining.

-

Mounting medium.

-

PBS.

Protocol:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with this compound as required.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes at room temperature.

-

Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with 1% BSA in PBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells three times with PBST and counterstain the nuclei with DAPI or Hoechst.

-

Mounting and Analysis: Mount the coverslips and visualize using a fluorescence microscope. The number of distinct fluorescent foci within the nucleus of each cell corresponds to the number of DSBs. Quantify the average number of foci per cell using image analysis software.

References

Application Notes and Protocols: Boanmycin-Monoclonal Antibody Immunoconjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boanmycin, a glycopeptide antibiotic of the bleomycin family, exerts its potent antitumor activity primarily by inducing DNA strand breaks, leading to cell cycle arrest and apoptosis.[1][2] To enhance its tumor specificity and therapeutic index, this compound can be conjugated to monoclonal antibodies (mAbs) that target tumor-associated antigens. These this compound-monoclonal antibody immunoconjugates, also known as antibody-drug conjugates (ADCs), represent a promising strategy for the targeted delivery of this potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity.[3]

Preclinical studies have demonstrated that this compound-mAb immunoconjugates are highly effective against human tumors both in vitro and in vivo, with notable activity reported against colorectal cancer.[3][4] This document provides a comprehensive overview of the application of this compound immunoconjugates, including detailed protocols for their preparation, characterization, and evaluation in preclinical models.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and its immunoconjugates. Due to the limited public availability of specific data for this compound immunoconjugates, data for the parent drug and related immunoconjugates are provided for reference.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |

| HT-29 | Colon Cancer | Clonogenic Assay | 3.8 x 10⁻⁸ mol/L | |

| Hce-8693 | Cecum Cancer | Clonogenic Assay | Not Specified (highly active) | |

| BEL-7402 | Hepatocellular Carcinoma | Not Specified | 74-90% Inhibition Rate |

Table 2: In Vivo Efficacy of this compound in Human Colorectal Cancer Xenograft Models

| Tumor Model | Treatment | Dose | Administration Route | Tumor Growth Inhibition Rate | Necrotic Ratio of Tumors | Reference |

| HT-29 Xenograft | This compound | 10 mg/kg | Intraperitoneal | ~90% | 67% | |

| HT-29 Xenograft | This compound | 15 mg/kg | Intraperitoneal | ~90% | Not Specified | |

| Hce-8693 Xenograft | This compound | 10 mg/kg | Intraperitoneal | ~90% | Not Specified | |

| Hce-8693 Xenograft | This compound | 15 mg/kg | Intraperitoneal | ~90% | Not Specified | |

| HT-29 Xenograft | This compound | 1/9 LD50 | Not Specified | 82% | Not Specified |

Table 3: Preclinical Efficacy of a Related Pingyangmycin-Fab' Immunoconjugate

| Immunoconjugate | Target Cells | Outcome | Reference |

| 3A5-Fab'-Pingyangmycin | Antigen-relevant cancer cells | More effective than free drug and intact mAb conjugate in vivo | |

| 3D6-Fab'-Pingyangmycin | Antigen-relevant cancer cells | Showed selective cytotoxicity against target cells |

Signaling Pathways and Mechanism of Action

This compound functions by intercalating into DNA and generating reactive oxygen species (ROS) in the presence of metal ions, which leads to single- and double-strand DNA breaks. This DNA damage triggers the DNA Damage Response (DDR) pathway, activating kinases such as ATM and ATR. Downstream signaling cascades then lead to cell cycle arrest, typically at the G2/M phase, and, if the damage is irreparable, induction of apoptosis. When conjugated to a monoclonal antibody, the immunoconjugate is designed to be internalized by the target cancer cell upon binding to its specific surface antigen. Once inside the cell, the linker is cleaved, releasing this compound to exert its cytotoxic effects.

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of this compound-monoclonal antibody immunoconjugates.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody via Dextran T-40 Linker

This protocol is adapted from methods used for conjugating bleomycin analogs to antibodies.

Materials:

-

Monoclonal antibody (e.g., anti-CEA, anti-HER2) in phosphate-buffered saline (PBS)

-

This compound hydrochloride

-

Dextran T-40

-

Sodium periodate (NaIO₄)

-

Ethylene glycol

-

Sodium borohydride (NaBH₄)

-

Dialysis tubing (10-14 kDa MWCO)

-

Sephadex G-25 column

-

PBS (pH 7.4)

-

Sodium acetate buffer (0.1 M, pH 5.5)

Procedure:

-

Activation of Dextran T-40:

-

Dissolve Dextran T-40 in sodium acetate buffer.

-

Add a freshly prepared solution of sodium periodate to the dextran solution and incubate in the dark to generate aldehyde groups.

-

Quench the reaction by adding ethylene glycol.

-

Purify the activated dextran by dialysis against PBS.

-

-

Conjugation of Activated Dextran to Monoclonal Antibody:

-

Mix the activated dextran with the monoclonal antibody solution.

-

Add sodium borohydride to the mixture to form a stable covalent bond between the dextran and the antibody.

-

Purify the dextran-antibody conjugate using a Sephadex G-25 column to remove unreacted components.

-

-

Conjugation of this compound to the Dextran-Antibody Conjugate:

-

React the dextran-antibody conjugate with this compound hydrochloride. The primary amine groups of this compound will react with the aldehyde groups on the dextran.

-

Add sodium borohydride to stabilize the linkage.

-

Purify the final this compound-monoclonal antibody immunoconjugate by extensive dialysis against PBS.

-

-

Characterization of the Immunoconjugate:

-

Determine the protein concentration using a BCA assay.

-

Determine the this compound concentration by measuring its absorbance at the appropriate wavelength.

-

Calculate the drug-to-antibody ratio (DAR).

-

Assess the integrity and purity of the conjugate using SDS-PAGE and size-exclusion chromatography.

-

Evaluate the immunoreactivity of the conjugate by ELISA or flow cytometry against antigen-positive and antigen-negative cells.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

This compound-mAb immunoconjugate, unconjugated mAb, and free this compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the this compound-mAb immunoconjugate, unconjugated mAb, and free this compound in complete culture medium.

-

Remove the old medium from the cells and add the drug-containing medium.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 (half-maximal inhibitory concentration) values by plotting cell viability against drug concentration.

-

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Antigen-positive human cancer cell line (e.g., HT-29)

-

Matrigel (optional)

-

This compound-mAb immunoconjugate, unconjugated mAb, free this compound, and vehicle control (e.g., sterile saline)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

-

Treatment:

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

-

Administer the treatments (e.g., intravenously or intraperitoneally) according to a predetermined schedule (e.g., twice weekly).

-

-

Monitoring:

-

Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

-

Observe the mice for any signs of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

-

Excise the tumors and weigh them.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Optionally, perform histopathological analysis of the tumors and major organs.

-

Conclusion

This compound-monoclonal antibody immunoconjugates hold significant promise as a targeted cancer therapy. The protocols and data presented in these application notes provide a framework for the preclinical development and evaluation of these novel therapeutic agents. Further research is warranted to identify optimal tumor-associated antigens, linker technologies, and monoclonal antibody formats to fully realize the therapeutic potential of this compound-based ADCs.

References

Application Note: Gene Expression Analysis Using Dot Blotting Following Boanmycin Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction Boanmycin, a glycopeptide antibiotic belonging to the bleomycin family, is a potent antineoplastic agent.[1][2] Its primary mechanism of action involves inducing DNA strand breaks, which subsequently triggers cellular responses such as cell cycle arrest and apoptosis.[1][3][4] Understanding the specific changes in gene expression following this compound treatment is crucial for elucidating its detailed molecular effects and for developing targeted cancer therapies. Differential gene expression analysis is essential for uncovering the molecular basis of cellular changes and understanding tumor responses to anticancer drugs.

This application note provides a detailed protocol for analyzing gene expression changes in response to this compound using the dot blot technique. Dot blotting is a simple, rapid, and cost-effective method for detecting and quantifying specific RNA sequences. Unlike Northern blotting, it does not require size separation of RNA, making it suitable for screening multiple samples and conditions simultaneously.

This compound's Mechanism of Action and Key Signaling Pathways

This compound exerts its cytotoxic effects primarily through the induction of DNA damage. Upon entering the cell, it forms a complex with a metal ion, typically iron, and generates reactive oxygen species (ROS). These free radicals cause single- and double-strand breaks in DNA. This damage activates the DNA Damage Response (DDR) pathway, a critical signaling cascade that determines the cell's fate.

Key pathways affected by this compound-induced DNA damage include:

-

ATM/ATR Signaling: The kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) are recruited to sites of DNA damage, initiating the DDR cascade.

-

p53 Signaling Pathway: Activation of the p53 tumor suppressor protein can lead to cell cycle arrest, allowing time for DNA repair, or induce apoptosis if the damage is irreparable.

-

Cell Cycle Arrest: this compound treatment often leads to cell cycle arrest, typically at the G2/M phase, preventing damaged cells from proliferating.

-

Apoptosis: Severe DNA damage triggers programmed cell death (apoptosis), often mediated through the activation of caspases.

Some studies also indicate that this compound can affect endoplasmic reticulum stress pathways and inhibit RNA and protein synthesis.

Caption: this compound's mechanism of action leading to DNA damage and subsequent cellular responses.

Experimental Workflow for Gene Expression Analysis

The overall workflow involves treating cultured cells with this compound, isolating total RNA, immobilizing the RNA on a membrane, and detecting specific gene transcripts using labeled probes.

Caption: A comprehensive workflow for dot blot analysis of gene expression after drug treatment.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Drug Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water. Further dilute in complete culture media to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µg/mL). The '0' concentration well will serve as the vehicle control.

-

Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined duration (e.g., 24 hours) to allow for changes in gene expression.

Protocol 2: Total RNA Extraction

-

Cell Lysis: After incubation, wash the cells once with ice-cold, nuclease-free PBS. Add 1 mL of a TRIzol-like reagent directly to each well and pipette up and down to lyse the cells.

-

Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

-

RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (prepared with nuclease-free water). Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Resuspension: Air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.

-

Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

Protocol 3: RNA Dot Blot

-

Membrane Preparation: Cut a piece of positively charged nylon membrane to the desired size. Handle the membrane only with forceps.

-

RNA Denaturation: In a nuclease-free tube, mix 1-5 µg of total RNA with 3 volumes of denaturation solution (e.g., containing formamide and formaldehyde). Heat at 65°C for 15 minutes, then immediately place on ice.

-

Sample Application: Assemble the dot blot apparatus according to the manufacturer's instructions. Wet the nylon membrane and blotting papers in SSC buffer. Apply the denatured RNA samples to the wells.

-

Immobilization: Disassemble the apparatus. Rinse the membrane briefly in 2X SSC. Place the membrane on a dry piece of filter paper and UV cross-link the RNA to the membrane.

-

Pre-hybridization: Place the membrane in a hybridization bottle or bag with pre-hybridization buffer. Incubate for at least 1 hour at the hybridization temperature (e.g., 42°C or 68°C, depending on the probe and buffer).

-

Probe Hybridization: Replace the buffer with fresh hybridization buffer containing the denatured, labeled (e.g., biotin, DIG, or radiolabeled) DNA probe specific to your gene of interest (e.g., TP53, CDKN1A, BAX). Incubate overnight with gentle agitation.

-

Washing: Perform a series of stringency washes to remove the non-specifically bound probe. Typically, this involves low-stringency washes (e.g., 2X SSC, 0.1% SDS) followed by high-stringency washes (e.g., 0.1X SSC, 0.1% SDS) at elevated temperatures.

-

Signal Detection:

-

For biotinylated probes, incubate with a streptavidin-HRP conjugate, followed by an ECL substrate.

-

For DIG-labeled probes, use an anti-DIG-AP antibody followed by a chemiluminescent or colorimetric substrate.

-

-

Imaging: Expose the membrane to X-ray film or capture the signal using a digital imaging system.

Data Analysis

The analysis aims to quantify the relative abundance of the target mRNA in each sample.

Caption: Workflow for the quantitative analysis of dot blot data.

Representative Data Presentation

The following tables summarize representative quantitative data for the expression of key genes involved in the DNA damage response after a 24-hour treatment with this compound in a hypothetical cancer cell line. Expression levels are normalized to a housekeeping gene (GAPDH) and presented as fold change relative to the vehicle control.

Table 1: Relative mRNA Expression of Apoptosis and Cell Cycle-Related Genes

| Gene Symbol | Function | This compound (1 µg/mL) | This compound (5 µg/mL) | This compound (10 µg/mL) |

| TP53 | Tumor Suppressor | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |

| CDKN1A (p21) | Cell Cycle Inhibitor | 2.2 ± 0.3 | 4.1 ± 0.5 | 5.8 ± 0.6 |

| BAX | Pro-Apoptotic | 1.5 ± 0.1 | 2.9 ± 0.2 | 4.2 ± 0.4 |

| BCL2 | Anti-Apoptotic | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.05 |

| GADD45A | DNA Damage Sensor | 2.0 ± 0.2 | 3.5 ± 0.4 | 4.9 ± 0.5 |

Data are presented as mean fold change ± standard deviation (n=3).

Conclusion The dot blot assay is a highly effective and efficient method for analyzing changes in the expression of specific genes following treatment with therapeutic agents like this compound. This application note provides a comprehensive framework, from experimental design to data analysis, enabling researchers to investigate the molecular impact of this compound on key cellular pathways. The dose-dependent upregulation of genes like TP53, CDKN1A, and BAX is consistent with this compound's known mechanism of inducing DNA damage and triggering p53-mediated cell cycle arrest and apoptosis.

References

Application Notes and Protocols for Evaluating Boanmycin-Induced Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boanmycin, a glycopeptide antibiotic of the bleomycin family, is a potent antineoplastic agent that exerts its cytotoxic effects primarily through the induction of DNA strand breaks.[1][2] This damage triggers a cascade of cellular responses, including apoptosis and cellular senescence, a state of irreversible cell cycle arrest.[1][3] The induction of senescence in cancer cells is a critical mechanism of action for this compound and a key area of investigation in cancer therapy. At lower concentrations, this compound can effectively induce a senescent phenotype, characterized by increased expression of cell cycle inhibitors such as p21, p27, and p53.[1]

These application notes provide a comprehensive guide to the techniques used to evaluate this compound-induced cellular senescence. Detailed protocols for key assays are provided, along with guidance on data interpretation and presentation.

Key Biomarkers and Assays for Cellular Senescence

The evaluation of cellular senescence relies on a multi-marker approach, as no single biomarker is definitive. Key characteristics of senescent cells include:

-

Irreversible Growth Arrest: A hallmark of senescence is the permanent cessation of cell division, typically at the G2/M phase of the cell cycle for DNA damaging agents like this compound.

-

Morphological Changes: Senescent cells often exhibit an enlarged and flattened morphology.

-

Senescence-Associated β-Galactosidase (SA-β-gal) Activity: Increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0 is a widely used biomarker for senescent cells.

-

Activation of DNA Damage Response and Cell Cycle Inhibitors: Persistent DNA damage signaling and upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p16INK4a are central to the establishment and maintenance of the senescent state.

-

Senescence-Associated Secretory Phenotype (SASP): Senescent cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the SASP.

Quantitative Data on this compound-Induced Senescence

The following tables summarize the available quantitative data on the effects of this compound on cellular senescence.

| Cell Line | This compound Concentration | Treatment Duration | Endpoint | Result | Reference |

| IMR90 (human lung fibroblast) | 6.7 µl/ml | 24 hours | SA-β-gal positive cells (Day 7) | 90% | |

| OBs (primary osteoblasts) | 6.7 µl/ml | 24 hours | SA-β-gal positive cells (Day 7) | 95% | |

| IMR90 (Vehicle Control) | N/A | 24 hours | SA-β-gal positive cells (Day 7) | 40% | |

| OBs (Vehicle Control) | N/A | 24 hours | SA-β-gal positive cells (Day 7) | 30% |

| Cell Line | This compound Concentration | Treatment Duration | Endpoint | Result | Reference |

| OBs (primary osteoblasts) | 6.7 µl/ml | 24 hours | IL-6 mRNA expression (Day 9) | 6-fold increase |

Note: The following data is for Boningmycin, a closely related compound, and provides insight into the kinetics of cell cycle inhibitor expression.

| Cell Line | Boningmycin Concentration | Time Point | Endpoint | Result | Reference |

| Not Specified | Low Concentration | 48-120 hours | p21, p27, and p53 expression | Time-dependent increase |

Signaling Pathways in this compound-Induced Senescence

This compound-induced cellular senescence is a complex process involving multiple interconnected signaling pathways. The primary trigger is the induction of DNA double-strand breaks (DSBs).

References

Troubleshooting & Optimization

Technical Support Center: Reducing Bleomycin-Induced Pulmonary Toxicity

Note: The information provided in this guide is intended for research and informational purposes only. It is based on the assumption that "Boanmycin" is a common misspelling of "Bleomycin," a well-documented agent used to induce pulmonary toxicity in experimental models. All protocols and troubleshooting steps should be adapted and validated for specific experimental contexts.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and mitigating Bleomycin-induced pulmonary toxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Bleomycin-induced pulmonary toxicity?

Bleomycin is an antineoplastic agent used in cancer chemotherapy.[1][2] Its clinical use is limited by its potential to cause significant lung damage, which can progress to pulmonary fibrosis.[1][3][4] In research, Bleomycin is widely used to induce lung injury and fibrosis in animal models to study the disease's mechanisms and evaluate potential therapies. The process begins with acute lung injury and inflammation, which can evolve into a chronic fibrotic phase characterized by excessive collagen deposition and scarring.

Q2: What are the core mechanisms behind this toxicity?

The toxicity is multifactorial, involving several key pathological events:

-

DNA Damage and Oxidative Stress: Bleomycin chelates iron and reacts with oxygen to produce reactive oxygen species (ROS) that cause DNA strand breaks in alveolar epithelial cells.

-

Inflammation: The initial cell damage triggers an acute inflammatory response, leading to the influx of immune cells like neutrophils and macrophages into the lungs. These cells release a host of pro-inflammatory and pro-fibrotic molecules.

-

Fibroblast Activation and Proliferation: A key mediator in the progression to fibrosis is Transforming Growth Factor-beta (TGF-β), which promotes the transformation of fibroblasts into myofibroblasts.

-

Extracellular Matrix (ECM) Deposition: Myofibroblasts are responsible for the excessive production and deposition of ECM components, primarily collagen, which leads to the stiffening and scarring of lung tissue.

Q3: Which animal models are most commonly used to study this phenomenon?

Murine models, especially mice, are the most common due to their low cost, genetic tractability, and well-characterized immune systems. The response to Bleomycin is highly strain-dependent.

-

Susceptible Strains: C57BL/6 and CBA mice are known to be highly susceptible to developing fibrosis.

-

Resistant Strains: BALB/c mice are comparatively resistant to the fibrotic effects of Bleomycin.

Q4: What are the primary therapeutic strategies under investigation?

Research focuses on targeting different stages of the disease process. Key strategies include:

-

Antioxidants: Agents like N-acetylcysteine (NAC) and quercetin aim to counteract the initial oxidative stress caused by Bleomycin.

-

Anti-inflammatory Drugs: Compounds that suppress the initial inflammatory cascade, such as corticosteroids and specific cytokine inhibitors, are frequently investigated.

-

TGF-β Inhibitors: Directly targeting the central pro-fibrotic cytokine TGF-β with antibodies or small molecule inhibitors is a promising approach.

-

Matrix Metalloproteinase (MMP) Modulation: MMPs are involved in tissue remodeling. Inhibiting certain pro-fibrotic MMPs (like MMP-7) is being explored as a therapeutic strategy.

-

Stem Cell Therapy: Mesenchymal stem cells (MSCs) are being investigated for their potential to reduce inflammation and promote tissue regeneration in the injured lung.

Troubleshooting Experimental Issues

Q5: We are observing a high mortality rate in our animals after Bleomycin administration. What could be the cause?

High mortality is a common issue, often related to the initial inflammatory injury.

-

Possible Cause: The Bleomycin dose may be too high for the specific animal strain, age, or supplier. The optimal dose can vary significantly.

-

Solution: Perform a dose-response study starting with a lower dose (e.g., 0.5-1.5 U/kg for intratracheal C57BL/6 mice) to find a dose that induces fibrosis with acceptable mortality.

-

Possible Cause: Improper administration technique, such as accidental injection into the esophagus instead of the trachea, can cause severe complications.

-

Solution: Ensure proper visualization of the trachea during instillation. Oropharyngeal aspiration is a non-invasive alternative that can provide better distribution. Practice the technique to ensure consistency.

Q6: Our results show high variability in the fibrotic response between animals. How can we improve consistency?

Variability can obscure the effects of therapeutic interventions.

-

Possible Cause: Inconsistent Bleomycin delivery, leading to uneven distribution within the lungs.

-

Solution: Standardize the administration procedure meticulously. Ensure the volume and concentration of the Bleomycin solution are precise for each animal based on its body weight.

-

Possible Cause: Genetic drift within an animal colony or using animals from different suppliers can introduce variability.

-

Solution: Source animals from a single, reliable vendor and ensure they are housed under identical environmental conditions (diet, light cycle, etc.).

-

Possible Cause: The timing of the analysis does not align with the peak fibrotic response.

-

Solution: The fibrotic phase typically peaks between 14 and 28 days post-instillation. Conduct a time-course experiment to identify the optimal endpoint for your specific model and strain.

Q7: We are not observing a significant fibrotic response in our model. What should we check?

A weak fibrotic response can make it impossible to test anti-fibrotic agents.

-

Possible Cause: The Bleomycin dose is too low.

-

Solution: Gradually increase the dose in a pilot study. Be mindful of the associated increase in mortality.

-

Possible Cause: The chosen animal strain is resistant to Bleomycin-induced fibrosis (e.g., BALB/c mice).

-

Solution: Switch to a known susceptible strain, such as C57BL/6.

-

Possible Cause: The analysis endpoint is too early, before significant collagen has been deposited.

-

Solution: Extend the experimental duration. Histological changes and collagen accumulation are typically robust by day 21.

Q8: Our potential therapeutic agent is not reducing fibrosis. How should we troubleshoot the experimental design?

A lack of efficacy requires re-evaluation of the treatment strategy.

-

Possible Cause: The timing of drug administration is critical. A drug targeting inflammation may be ineffective if given after the inflammatory phase has subsided.

-

Solution: To test a drug's preventive (anti-inflammatory) effects, start treatment before or at the same time as the Bleomycin insult. To test its therapeutic (anti-fibrotic) effects, it is recommended to begin treatment during the established fibrotic phase (e.g., 7-10 days after Bleomycin).

-

Possible Cause: The drug's mechanism of action does not align with the key drivers of fibrosis in this model (e.g., the TGF-β pathway).

-

Solution: Confirm the drug's target and mechanism. Consider combination therapies that target multiple pathways (e.g., inflammation and fibrosis) simultaneously.

Data on Investigational Therapeutic Agents

The following tables summarize quantitative data from preclinical studies investigating various agents to reduce Bleomycin-induced pulmonary toxicity.

Table 1: Effects of Antioxidant and Anti-inflammatory Agents

| Agent | Animal Model | Dosage | Key Findings | Reference |

|---|---|---|---|---|

| N-acetylcysteine (NAC) | Rat | 300 mg/kg/day (IP) | Reduced collagen deposition (hydroxyproline content) by ~27% at day 15. Decreased inflammatory cells in BAL fluid. | |

| Naproxen | Mouse (C57BL/6) | 21 mg/kg/day (osmotic pump) | Significantly reduced airway resistance, collagen deposition, and TGF-β levels. | |

| Rutin | Rat | 100 & 200 mg/kg | Dose-dependently reduced inflammatory cell infiltration in BAL fluid by up to 53% and inhibited NF-κB signaling. | |

| Pirfenidone | Hamster | 0.5% in diet | Suppressed the influx of neutrophils, macrophages, and lymphocytes in BAL fluid and reduced TGF-β levels. |

| Paeonol | Mouse | Not specified | Suppressed increases in inflammatory cells in BAL fluid and reduced lung levels of TGF-β1 and collagen. | |

Table 2: Effects of Pathway-Specific Inhibitors

| Agent | Target Pathway | Animal Model | Dosage | Key Findings | Reference |

|---|---|---|---|---|---|

| Anti-TGF-β Antibody | TGF-β Signaling | Mouse | 250 µg initial, then 100 µg | Significantly reduced Bleomycin-induced increases in lung collagen accumulation from 445 µ g/lung to 336 µ g/lung . | |

| Gossypol | Lactate Dehydrogenase (LDHA) | Mouse (C57BL/6) | Not specified | Dose-dependently inhibited collagen accumulation and TGF-β1 activation, even when treatment was delayed by 7 days. | |

| ABT-199 | B-cell lymphoma 2 (Bcl-2) | Mouse | Not specified | Alleviated airway inflammation and lung fibrosis when given in both early (day 3) and late (day 10) treatment regimens. |

| GenSciP117 (siRNA) | Matrix Metalloproteinase 7 (MMP-7) | Mouse | 3 mg/kg | Reduced lung hydroxyproline levels to basal levels and inhibited TGF-β1-induced collagen expression. | |

Key Experimental Protocols

Protocol 1: Induction of Pulmonary Fibrosis via Intratracheal Bleomycin Instillation

This protocol describes the most common method for inducing pulmonary fibrosis in mice.

-

Animal Preparation: Anesthetize the mouse (e.g., using isoflurane or ketamine/xylazine). Position the animal in a supine position on a surgical board.

-

Tracheal Exposure: Make a small midline incision in the neck to expose the trachea.

-

Instillation: Using a fine-gauge needle (e.g., 26-30G), carefully insert the needle between the tracheal cartilage rings.

-

Bleomycin Administration: Instill a single dose of Bleomycin sulfate (e.g., 1.0-3.5 U/kg) dissolved in sterile saline, typically in a volume of 50 µL for a mouse.

-

Recovery: Suture the incision and allow the animal to recover on a warming pad. Monitor the animal closely for signs of distress.

Protocol 2: Quantification of Lung Collagen via Hydroxyproline Assay

This assay provides a quantitative measure of total collagen content in the lung, a key indicator of fibrosis.

-

Tissue Preparation: Harvest the entire lung from the euthanized animal, weigh it, and freeze it or process it immediately. Homogenize the lung tissue in distilled water.

-